molecular formula C15H11NNaO3 B1669613 Camedon CAS No. 58880-43-6

Camedon

カタログ番号 B1669613
CAS番号: 58880-43-6
分子量: 276.24 g/mol
InChIキー: DTBMZZDVZAZJNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cridanimod Sodium is the sodium salt form of cridanimod, a small molecule that can increase progesterone receptor (PR) expression, with potential antineoplastic adjuvant activity. Upon intramuscular administration, cridanimod is able to induce the expression of PR in endometrial cancer. This could increase the sensitivity of endometrial cancer cells to progestin monotherapy. In combination with a progestin, cancer cells could be eradicated through increased PR-mediated signaling, leading to an inhibition of luteinizing hormone (LH) release from the pituitary gland, via a negative feedback mechanism, and, eventually, an inhibition of estrogen release from the ovaries. This leads to an inhibition of cellular growth in estrogen-dependent tumor cells. In addition, this agent is able to increase the production and release of interferon (IFN) alpha and beta. PR is often downregulated in endometrial cancer and makes it resistant to progestin-mediated hormone therapy.

科学的研究の応用

The Role of Comedones in Acne Vulgaris

This research examines the composition of comedones, focusing on their structural integrity and components, notably keratin. The study highlights the process of collecting and analyzing comedones from acne patients, revealing insights into their makeup and potential role in acne development (M. Smith, 1962).

Genetic Factors in Familial Comedones Syndrome

A study identified a specific genetic mutation responsible for familial comedones syndrome, an autosomal dominant skin disorder. This groundbreaking research points to the genetic underpinnings of comedone formation and opens avenues for targeted treatments (W. Panmontha et al., 2015).

Strategic Targets in Acne: Comedone Formation

This investigation revisits the mechanisms leading to comedone formation, the primary acne lesion. It discusses the role of LRIG1+ sebaceous stem cells and the factors contributing to the transformation of a normal sebaceous gland into a microcomedone (J. Saurat, 2015).

Complement Activation by Comedones

Research demonstrates that comedones can activate complement pathways, suggesting an immune response component in acne vulgaris. This study provides insight into how comedones interact with the immune system, potentially contributing to inflammatory acne (G. Webster et al., 1979).

Comedonal and Cystic Fibrofolliculomas in Birt-Hogg-Dube Syndrome

A study explores the occurrence of comedonal or cystic fibrofolliculomas in Birt-Hogg-Dube syndrome, expanding the understanding of this condition. It suggests that these lesions could serve as early diagnostic clues for the syndrome, emphasizing the importance of recognizing dermatological manifestations in genetic disorders (O. Aivaz et al., 2015).

特性

{ "Design of Synthesis Pathway": "The synthesis pathway of Camedon involves the condensation of two precursor molecules via a nucleophilic substitution reaction.", "Starting Materials": [ "4-chloro-2-nitrophenol", "ethyl 2-(2-oxoimidazolidin-1-yl)acetate" ], "Reaction": [ "Step 1: Ethyl 2-(2-oxoimidazolidin-1-yl)acetate is deprotonated with a strong base such as sodium hydride to form the corresponding nucleophile.", "Step 2: The nucleophile attacks the electrophilic carbon of 4-chloro-2-nitrophenol, leading to the formation of an intermediate.", "Step 3: The intermediate undergoes intramolecular cyclization to form the final product, Camedon.", "Step 4: The product is isolated and purified using standard techniques such as recrystallization or chromatography." ] }

CAS番号

58880-43-6

分子式

C15H11NNaO3

分子量

276.24 g/mol

IUPAC名

sodium;2-(9-oxoacridin-10-yl)acetate

InChI

InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);

InChIキー

DTBMZZDVZAZJNU-UHFFFAOYSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+]

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+]

正規SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O.[Na]

外観

A crystalline solid

その他のCAS番号

144696-36-6

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

38609-97-1 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cridanimod sodium;  Cridanimod Na;  Sodium Cridanimod;  XBIO101;  XBIO-101;  XBIO 101;  Cycloferon;  Cyclopheron; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camedon
Reactant of Route 2
Reactant of Route 2
Camedon
Reactant of Route 3
Camedon
Reactant of Route 4
Reactant of Route 4
Camedon
Reactant of Route 5
Reactant of Route 5
Camedon
Reactant of Route 6
Reactant of Route 6
Camedon

Q & A

Q1: What is the primary mechanism of action of Camedon?

A: this compound functions as an interferon inducer [, ]. This means it stimulates the production of interferons, proteins crucial for regulating the immune system and combating viral infections. Specifically, this compound has been shown to induce the production of interferon alpha and beta [].

Q2: How effective is this compound against viral infections, and which viruses have been studied?

A: Research indicates that this compound exhibits antiviral activity against a range of viruses in vitro and in vivo. Studies in mice demonstrated a prophylactic effect against tick-borne encephalitis, yellow fever, and Western equine encephalomyelitis when administered before infection [, ]. Additionally, this compound inhibited HIV-1 replication in MT-4 and CEM cell cultures, showing comparable efficacy to Azidothymidine in protecting cells from viral damage [, ].

Q3: Aside from its antiviral properties, what other potential therapeutic applications does this compound have?

A: this compound shows promise as an adjuvant therapy for endometrial cancer []. It increases the expression of progesterone receptors (PR) in endometrial cancer cells, potentially enhancing their sensitivity to progestin therapy. This could lead to tumor regression through various mechanisms, including inhibiting estrogen release and suppressing tumor cell growth [].

Q4: What is known about the relationship between this compound's structure and its activity?

A: While specific structure-activity relationship (SAR) studies for this compound haven't been detailed in the provided research, its classification as an "early interferon inducer" suggests structural features enabling rapid interferon production [, ]. Further investigations into structural modifications and their impact on activity, potency, and selectivity would be valuable areas for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。